molecular formula C14H11F3O2 B6384000 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1262003-64-4

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384000
CAS RN: 1262003-64-4
M. Wt: 268.23 g/mol
InChI Key: VIVHRARXVWYCOT-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol (5-HMF-3-TFM) is an organic compound synthesized from 4-hydroxymethylphenol and 3-trifluoromethylphenol. It is a white crystalline solid that is odorless and has a melting point of 118-121°C. 5-HMF-3-TFM is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a stabilizer in the storage of organic compounds. It is also used as a surfactant in the synthesis of polymers and as a solvent for various organic reactions. In addition, 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antiviral agents.

Mechanism of Action

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% is a potent inhibitor of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins. Inhibition of COX leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% also inhibits the enzyme 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes. Leukotrienes are involved in allergic reactions and asthma. In addition, 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% inhibits the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other chemicals.
Biochemical and Physiological Effects
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antioxidant, antithrombotic, and anti-allergic effects. In addition, 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is non-toxic, non-irritating, and has a low volatility. In addition, it is easily soluble in various organic solvents and is relatively stable in aqueous solutions. The main limitation of 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% are still being explored. Possible future directions include further investigation into its anti-inflammatory, analgesic, and antipyretic effects, as well as its antioxidant, antithrombotic, and anti-allergic effects. In addition, 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% could be explored as a potential therapeutic agent for the treatment of various diseases and conditions, including cancer, cardiovascular disease, and neurodegenerative diseases. Finally, further research into the synthesis and properties of 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% could lead to the development of new and improved synthetic methods and applications.

Synthesis Methods

5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized via a two-step reaction. First, 4-hydroxymethylphenol is reacted with 3-trifluoromethylphenol in the presence of an acid catalyst such as sulfuric acid. The resulting product is 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%. The reaction is typically carried out at a temperature of 80-90°C. The reaction yields a product that is 95% pure.

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHRARXVWYCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686540
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-64-4
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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